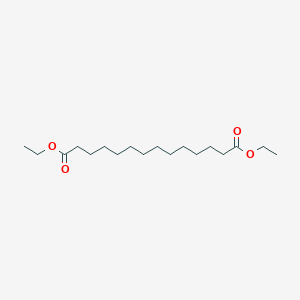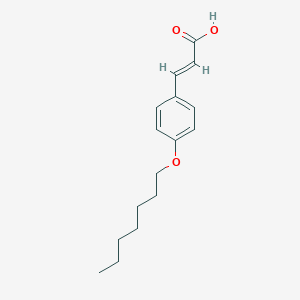![molecular formula C10H18O2 B025985 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane CAS No. 106034-28-0](/img/structure/B25985.png)
2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane, commonly known as TDN, is a cyclic ether compound that is found in various wines and grapes. It is responsible for the unique aroma and flavor of certain wines, particularly those made from Riesling grapes. TDN has been the subject of extensive scientific research due to its potential applications in the food and beverage industry.
Mécanisme D'action
The mechanism of action of TDN is not fully understood. It is believed to interact with olfactory receptors in the nose, resulting in the perception of a unique aroma and flavor.
Effets Biochimiques Et Physiologiques
TDN has been shown to have several biochemical and physiological effects. It has been found to have antioxidant properties and may have potential health benefits. TDN has also been shown to have antimicrobial properties, making it a potential natural preservative in the food and beverage industry.
Avantages Et Limitations Des Expériences En Laboratoire
TDN has several advantages and limitations for lab experiments. Its unique aroma and flavor make it an ideal compound for sensory analysis studies. However, its strong odor can make it difficult to work with in the lab. TDN is also a relatively expensive compound, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for TDN research. One area of interest is the development of new food and beverage products that incorporate TDN as a flavoring agent. Another area of interest is the potential health benefits of TDN, particularly its antioxidant properties. Further research is needed to fully understand the mechanism of action of TDN and its potential applications in various industries.
Méthodes De Synthèse
TDN can be synthesized through several methods, including acid-catalyzed cyclization of geranylacetone, oxidative cleavage of carotenoids, and acid-catalyzed dehydration of terpenoid alcohols. The most commonly used method for TDN synthesis is acid-catalyzed cyclization of geranylacetone, which involves heating geranylacetone with a strong acid catalyst.
Applications De Recherche Scientifique
TDN has been the subject of extensive scientific research due to its potential applications in the food and beverage industry. It is used as a flavoring agent in wines, particularly those made from Riesling grapes. TDN has also been studied for its potential use in the development of new food and beverage products.
Propriétés
IUPAC Name |
2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-10(6-7)11-8(2)9(3)12-10/h7-9H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXAFJMINFJAQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1)OC(C(O2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

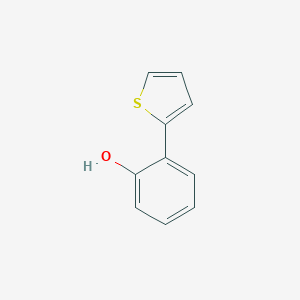
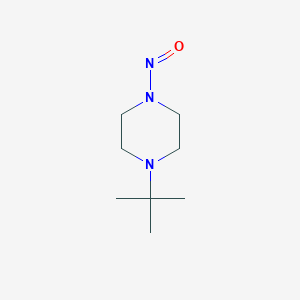
![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)
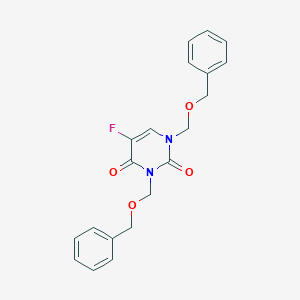
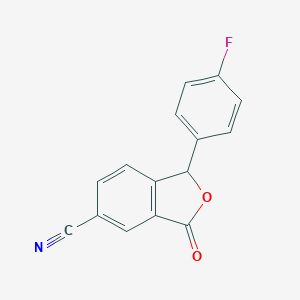
![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)
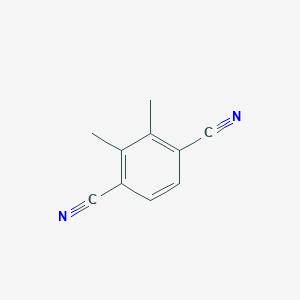
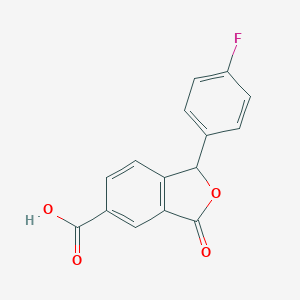



![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)
